

Application Note: Dissolution and Use of FSLLRY-NH2 for In Vitro Assays

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Compound of Interest

Compound Name: FSLLRY-NH2

Cat. No.: B568837

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Audience: Researchers, scientists, and drug development professionals.

Introduction

FSLLRY-NH2 is a synthetic hexapeptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and immunity.[1][2] Due to its role in modulating these pathways, **FSLLRY-NH2** is a critical tool for in vitro studies aimed at understanding PAR2 signaling and developing potential therapeutics. Proper dissolution and handling are paramount to ensure its stability and activity in experimental assays. This document provides a detailed protocol for the dissolution, storage, and application of **FSLLRY-NH2** in typical in vitro settings.

Properties of FSLLRY-NH2

A summary of the key physicochemical properties of **FSLLRY-NH2** is presented below. Researchers should always refer to the batch-specific data on the product's Certificate of Analysis for the most accurate molecular weight for calculations.

Property	Value	Reference
Full Sequence	Phe-Ser-Leu-Leu-Arg-Tyr-NH2	[3]
Molecular Formula	C ₃₉ H ₆₀ N ₁₀ O ₈	
Molecular Weight	~796.97 g/mol (Varies by batch)	
Appearance	White to off-white solid	[3]
Purity	≥95% (Typically by HPLC)	

Dissolution Protocol

The solubility of peptides can be influenced by their amino acid sequence. While **FSLLRY-NH2** is reported to be soluble in water, using dimethyl sulfoxide (DMSO) for initial stock solutions is also a common and effective practice, especially for achieving higher concentrations.[3]

3.1. Materials

- **FSLLRY-NH2** peptide powder
- Sterile, high-purity water (e.g., Milli-Q or WFI) or newly opened, anhydrous DMSO
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Calibrated precision balance
- Vortex mixer and/or ultrasonic bath

3.2. Recommended Solvents and Concentrations

Solvent	Reported Solubility	Recommended Stock Concentration	Notes
Water	Up to 1 mg/mL	1 mg/mL	May require gentle warming or sonication to fully dissolve.
DMSO	Up to 100 mg/mL	10 - 25 mM	Use of an ultrasonic bath is recommended for high concentrations. ^{[3][4]} Use freshly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility. ^[3]

3.3. Step-by-Step Procedure for Preparing a 10 mM DMSO Stock Solution

- Acclimatize: Allow the vial of **FSLRY-NH2** powder to equilibrate to room temperature before opening to prevent condensation.
- Weigh: Carefully weigh the desired amount of peptide using a calibrated balance in a sterile environment.
- Calculate Solvent Volume: Use the batch-specific molecular weight (MW) to calculate the volume of DMSO required.
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{MW (g/mol)} \times \text{Desired Concentration (mol/L)})$
 - Example: To make a 10 mM stock from 1 mg of peptide (MW = 796.97 g/mol):
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / 796.97 \text{ g/mol}) / 0.010 \text{ mol/L} \times 1,000,000 \mu\text{L/L} \approx 125.5 \mu\text{L}$
- Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the vial.

- **Mix:** Close the vial tightly and vortex gently. For higher concentrations or if dissolution is slow, sonicate the vial in a water bath for a few minutes until the solution is clear.[3][4]
- **Verify:** Ensure no visible particulates remain in the solution.

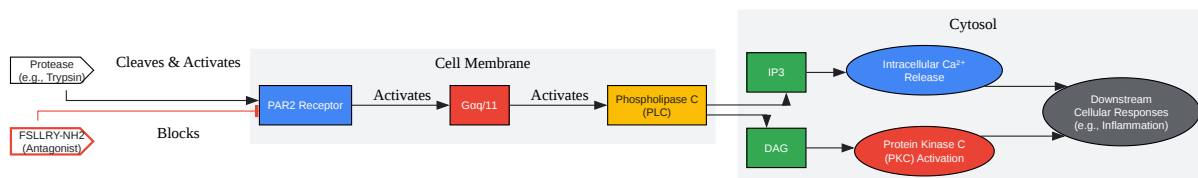
Storage and Stability

Proper storage is crucial to maintain the peptide's integrity and biological activity.

- **Powder:** Store the lyophilized powder desiccated at -20°C or -80°C for long-term stability (up to 2 years).[3]
- **Stock Solutions:** Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] When ready to use, thaw an aliquot quickly and keep it on ice.

PAR2 Signaling Pathway

FSLRY-NH2 functions by antagonizing PAR2. PAR2 is activated when proteases like trypsin or mast cell tryptase cleave its N-terminal domain, exposing a "tethered ligand" that binds to the receptor and initiates signaling.[1][5] This typically involves coupling to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), respectively, leading to downstream cellular responses like inflammation.[5][6]



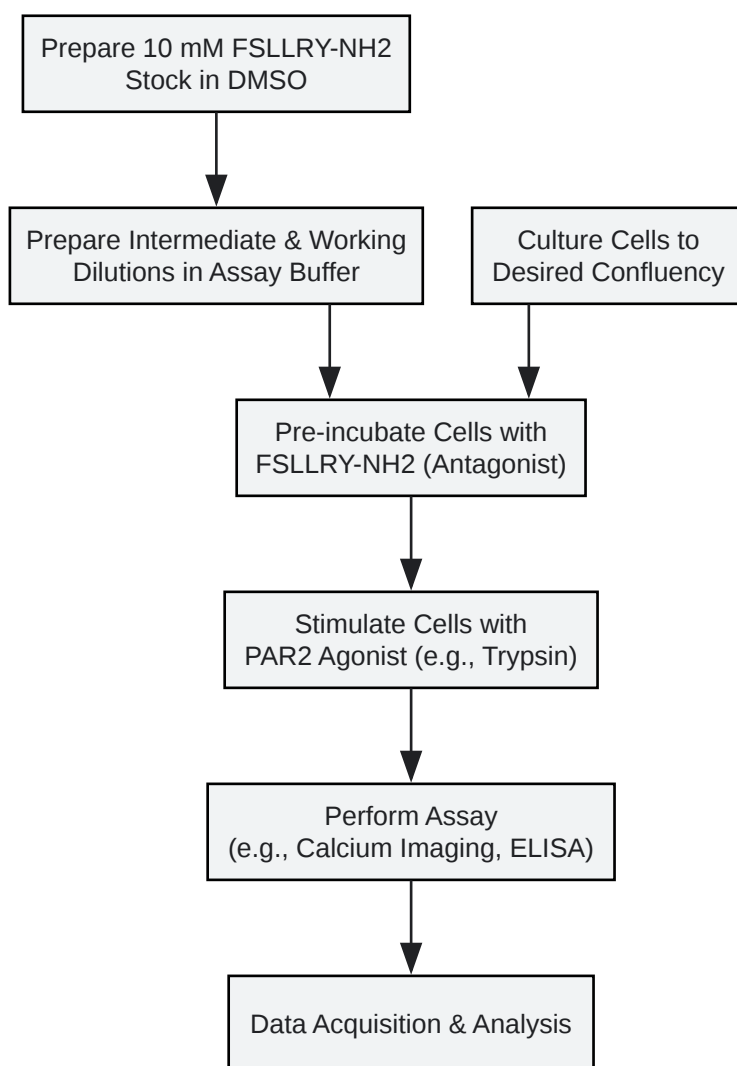
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Diagram of the PAR2 signaling pathway and the antagonistic action of **FSLLRY-NH2**.

Experimental Protocols

6.1. General Workflow for an In Vitro Assay

The following diagram outlines a typical workflow for using **FSLLRY-NH2** in a cell-based assay, such as measuring intracellular calcium mobilization or cytokine release.



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A generalized experimental workflow for studying PAR2 antagonism with **FSLLRY-NH2**.

6.2. Protocol: Inhibition of PAR2-Mediated Calcium Mobilization

This protocol provides a method to assess the antagonistic activity of **FSLRY-NH2** by measuring its ability to block agonist-induced intracellular calcium release.

- **Cell Plating:** Plate cells known to express PAR2 (e.g., HEK293 cells overexpressing PAR2, or primary cells like bronchial epithelial cells) onto a 96-well, black-walled, clear-bottom plate suitable for fluorescence assays.[7] Culture until they reach 80-90% confluency.
- **Calcium Dye Loading:** Wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
- **Antagonist Pre-incubation:** Wash the cells to remove excess dye. Add assay buffer containing various concentrations of **FSLRY-NH2** (e.g., 1 µM to 200 µM) to the wells.[8] Incubate for 10-30 minutes at 37°C. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
- **Agonist Stimulation:** Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a stable baseline fluorescence reading for 30-60 seconds.
- **Data Acquisition:** Using the reader's injection system, add a PAR2 agonist (e.g., Trypsin at 10 nM or SLIGRL-NH2 peptide at 50 µM) to the wells and immediately begin recording the change in fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).[9]
- **Analysis:** The increase in fluorescence corresponds to a rise in intracellular calcium. Calculate the peak fluorescence response for each well. Compare the response in **FSLRY-NH2**-treated wells to the vehicle control to determine the extent of inhibition. Data can be plotted as a dose-response curve to calculate an IC₅₀ value.

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